2-Octanamidoacetic acid 2-Octanamidoacetic acid Capryloylglycine, also known as 2-octanamidoacetate or N-octanoyl-glycine, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Capryloylglycine is considered to be a practically insoluble (in water) and relatively neutral molecule. Capryloylglycine has been primarily detected in urine. Within the cell, capryloylglycine is primarily located in the membrane (predicted from logP). Capryloylglycine can be biosynthesized from octanoic acid and glycine.
N-octanoylglycine is an N-acylglycine that has octanoyl as the acyl group. It has a role as a metabolite. It is a N-acylglycine and a fatty amide. It derives from an octanoic acid and a glycine. It is a conjugate acid of a N-octanoylglycinate.
Brand Name: Vulcanchem
CAS No.: 14246-53-8
VCID: VC21343616
InChI: InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)
SMILES: CCCCCCCC(=O)NCC(=O)O
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

2-Octanamidoacetic acid

CAS No.: 14246-53-8

Cat. No.: VC21343616

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Octanamidoacetic acid - 14246-53-8

CAS No. 14246-53-8
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name 2-(octanoylamino)acetic acid
Standard InChI InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key SAVLIIGUQOSOEP-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)NCC(=O)O
Canonical SMILES CCCCCCCC(=O)NCC(=O)O
Appearance White Solid
Melting Point 106-108°C

2-Octanamidoacetic acid, also known as capryloylglycine, is an organic compound belonging to the class of n-acyl-alpha amino acids. It is formed by the conjugation of caprylic acid, an 8-carbon medium-chain fatty acid, with glycine, an amino acid . This compound is of interest in various biochemical and pharmaceutical contexts due to its unique structure and potential applications.

Synthesis and Applications

The synthesis of 2-octanamidoacetic acid typically involves the reaction of caprylic acid with glycine. This process can be optimized using various catalysts and conditions to improve yield and purity. While specific applications of 2-octanamidoacetic acid are not widely documented, compounds within the n-acyl-alpha amino acid class have been studied for their potential roles in metabolism and as intermediates in biochemical pathways .

Analytical Techniques

2-Octanamidoacetic acid can be analyzed using various chromatographic and spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) . These methods are crucial for identifying and quantifying the compound in biological samples or pharmaceutical formulations.

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